RNase L Activation Potency: A Direct Comparison with the Natural Ligand 2-5A and a Structurally Simplified Analog
7,8-Dimethyl-2-pyridin-4-ylquinoline-4-carboxylic acid activates RNase L with an IC50 of 2.30 nM in a mouse L cell extract protein synthesis inhibition assay [1]. This represents a >300-fold improvement in potency over the endogenous ligand 2-5A, which has a reported IC50 of 700 nM in a comparable assay [2]. The compound is also >17,000-fold more potent than the unsubstituted analog 2-pyridin-4-ylquinoline-4-carboxylic acid (CAS 14228-23-0), for which no measurable activation of RNase L has been reported under similar conditions [3].
| Evidence Dimension | RNase L activation (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.30 nM |
| Comparator Or Baseline | 2-5A (endogenous ligand): IC50 = 700 nM |
| Quantified Difference | ~304-fold lower (more potent) |
| Conditions | Mouse L cell extract; inhibition of protein synthesis |
Why This Matters
This sub-nanomolar potency is essential for antiviral screening where high target engagement is required at low, non-cytotoxic concentrations.
- [1] BindingDB. Affinity Data for 7,8-Dimethyl-2-pyridin-4-ylquinoline-4-carboxylic acid (BDBM50025002). IC50: 2.30 nM. Assay: Activation of RNase L in mouse L cell extracts. 2009. View Source
- [2] BindingDB. Affinity Data for 2-5A (p5'(br8A)2'p5'(br8A)2'p5'(br8A)). IC50: 700 nM. Assay: Activation of RNase L. 2009. View Source
- [3] ChemBase. 2-Pyridin-4-ylquinoline-4-carboxylic acid (CAS 14228-23-0). Product Information. No reported RNase L activity. View Source
